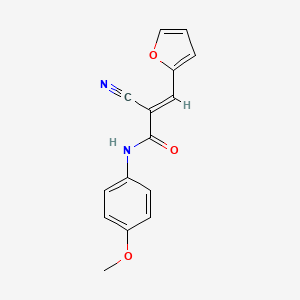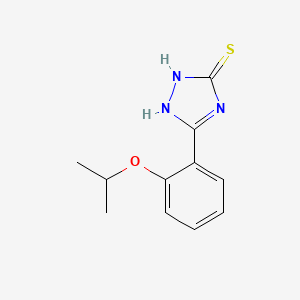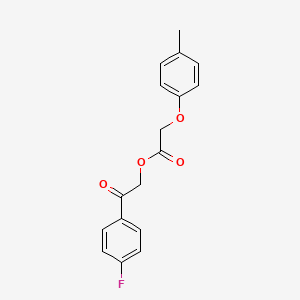![molecular formula C19H27NO2 B5890328 N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine](/img/structure/B5890328.png)
N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine is a compound that combines the structural features of adamantane and 3,4-dimethoxyphenyl groups Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and unique three-dimensional structure The 3,4-dimethoxyphenyl group is a derivative of phenethylamine, which is known for its presence in various bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine typically involves the reaction of adamantan-2-amine with 3,4-dimethoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability and rigidity, while the 3,4-dimethoxyphenyl group can interact with biological receptors or enzymes. The compound may exert its effects by modulating the activity of neurotransmitter receptors, inhibiting enzyme activity, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine: Similar structure but with the amine group at a different position on the adamantane ring.
N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine is unique due to its specific combination of the adamantane and 3,4-dimethoxyphenyl groups, which imparts distinct chemical and biological properties. The rigidity and stability of the adamantane moiety, combined with the potential bioactivity of the 3,4-dimethoxyphenyl group, make this compound a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-4-3-12(10-18(17)22-2)11-20-19-15-6-13-5-14(8-15)9-16(19)7-13/h3-4,10,13-16,19-20H,5-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVJCWWVAVJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl {5-[(2-thienylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5890252.png)
![2-[(2-chlorophenyl)methyl-propylamino]ethanol](/img/structure/B5890255.png)
![N-benzyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5890262.png)
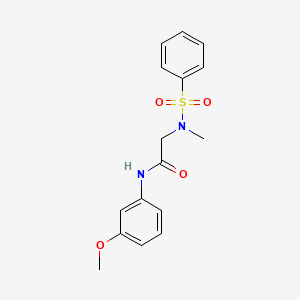
![1-(MORPHOLIN-4-YL)-2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE](/img/structure/B5890283.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5890288.png)
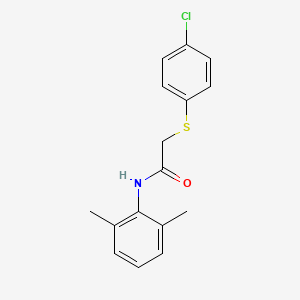
![1-[(4-tert-butylbenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5890301.png)
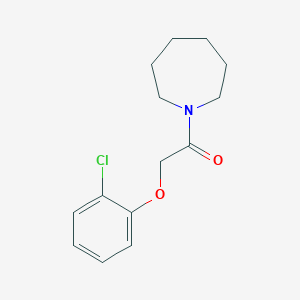
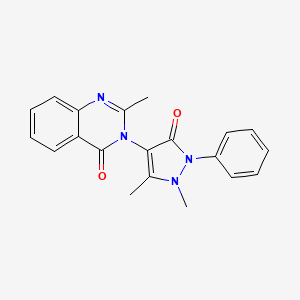
![ethyl 5-(1-azepanylcarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5890345.png)
